![molecular formula C12H14N2OS B3027638 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol CAS No. 1353952-49-4](/img/structure/B3027638.png)
1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of compound 1 involves several steps. Initially, substituted 2-amino benzothiazoles react with N-phenyl anthranilic acid to yield intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides. These intermediates then undergo further reactions with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to produce the final derivatives .
Scientific Research Applications
Antimicrobial Activity
- Antimicrobial Properties: Novel quinoline containing 3-piperidin-4-yl-benzo[d]isoxazoles exhibit promising in vitro antimicrobial activity. The antimicrobial activity of these compounds is associated with their energy difference (ΔE) HOMO and LUMO energy levels, providing insights for developing novel antimicrobial quinoline derivatives (Marganakop et al., 2022).
Antifungal and Antibacterial Properties
- Synthesis and Bioactivity of Benzisothiazol Derivatives: Benzisothiazol derivatives, including the 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol, have been found effective against Mycobacterium tuberculosis DNA GyrB inhibition. This suggests their potential in developing novel treatments for tuberculosis (Reddy et al., 2014).
Anti-arrhythmic Activity
- Application in Cardiac Health: Compounds derived from 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol have shown significant anti-arrhythmic activity, indicating potential applications in the treatment of cardiac arrhythmias (Abdel‐Aziz et al., 2009).
Anti-inflammatory and Antimicrobial Agents
- Therapeutic Agents: Bisthiourea derivatives of dipeptide conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, synthesized from 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol, have been evaluated for their anti-inflammatory and antimicrobial properties. These molecules displayed promising in vitro activity, highlighting their potential as therapeutic agents (Kumara et al., 2017).
Pharmacokinetics and Drug Metabolism
- Drug Development Insights: Research on compounds related to 1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol has provided valuable insights into the pharmacokinetics and drug metabolism. This includes understanding the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel therapeutics (Teffera et al., 2013).
properties
IUPAC Name |
1-(1,2-benzothiazol-3-yl)piperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-9-5-7-14(8-6-9)12-10-3-1-2-4-11(10)16-13-12/h1-4,9,15H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOKCWSZUDDCPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NSC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260901 | |
Record name | 4-Piperidinol, 1-(1,2-benzisothiazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol | |
CAS RN |
1353952-49-4 | |
Record name | 4-Piperidinol, 1-(1,2-benzisothiazol-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353952-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinol, 1-(1,2-benzisothiazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.